Chloro-dimethyl-(1-phenylbutan-2-yl)silane
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Overview
Description
Chloro-dimethyl-(1-phenylbutan-2-yl)silane is a chemical compound with the molecular formula C12H19ClSi. It is a member of the organosilicon compounds, which are characterized by the presence of silicon atoms bonded to organic groups. This compound is of interest due to its applications in various fields, including organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloro-dimethyl-(1-phenylbutan-2-yl)silane can be synthesized through several methods. One common approach involves the reaction of dimethylchlorosilane with 1-phenylbutan-2-yl lithium. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is carried out at low temperatures to control the reactivity of the organolithium reagent.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified using techniques such as distillation or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Chloro-dimethyl-(1-phenylbutan-2-yl)silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as alcohols or amines, to form new organosilicon compounds.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction can lead to the formation of silanes with different substituents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alcohols, amines, and thiols. These reactions are typically carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic attack.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used to convert the silicon-chlorine bond to a silicon-oxygen bond.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the silicon-chlorine bond.
Major Products Formed
Substitution Reactions: The major products are organosilicon compounds with different functional groups, such as silanols, siloxanes, or silazanes.
Oxidation Reactions: The primary products are silanols or siloxanes.
Reduction Reactions: The main products are silanes with different substituents.
Scientific Research Applications
Chloro-dimethyl-(1-phenylbutan-2-yl)silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds, which are important in the development of new materials and catalysts.
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, to study their structure and function.
Medicine: Organosilicon compounds derived from this compound are investigated for their potential use in drug delivery systems and as therapeutic agents.
Industry: The compound is used in the production of silicone-based materials, which have applications in coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of chloro-dimethyl-(1-phenylbutan-2-yl)silane involves the reactivity of the silicon-chlorine bond. This bond is susceptible to nucleophilic attack, leading to the formation of new silicon-containing compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparison with Similar Compounds
Similar Compounds
Chlorodimethylsilane: A simpler organosilicon compound with the formula (CH3)2SiHCl.
Dimethylphenylchlorosilane: An organosilicon compound with the formula (CH3)2SiClC6H5.
Chlorotrimethylsilane: An organosilicon compound with the formula (CH3)3SiCl.
Uniqueness
Chloro-dimethyl-(1-phenylbutan-2-yl)silane is unique due to the presence of the 1-phenylbutan-2-yl group, which imparts specific steric and electronic properties to the compound. This makes it particularly useful in the synthesis of complex organosilicon compounds and in applications where specific reactivity is required.
Properties
Molecular Formula |
C12H19ClSi |
---|---|
Molecular Weight |
226.82 g/mol |
IUPAC Name |
chloro-dimethyl-(1-phenylbutan-2-yl)silane |
InChI |
InChI=1S/C12H19ClSi/c1-4-12(14(2,3)13)10-11-8-6-5-7-9-11/h5-9,12H,4,10H2,1-3H3 |
InChI Key |
CMTMEAGGESVAHH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC1=CC=CC=C1)[Si](C)(C)Cl |
Origin of Product |
United States |
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